3-(Ethylamino)-3-(piperidin-2-yl)propan-1-ol
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Overview
Description
3-(Ethylamino)-3-(piperidin-2-yl)propan-1-ol is an organic compound that belongs to the class of amino alcohols. These compounds are characterized by the presence of both an amine group and an alcohol group within the same molecule. The compound’s structure includes an ethylamino group attached to a piperidine ring, which is further connected to a propanol chain. This unique structure can impart various chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-3-(piperidin-2-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and ethylamine.
Formation of Intermediate: The piperidine ring is functionalized to introduce a reactive group, such as a halide or a hydroxyl group.
Nucleophilic Substitution: The ethylamine is then reacted with the functionalized piperidine under nucleophilic substitution conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)-3-(piperidin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amine group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)-3-(piperidin-2-yl)propan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylamino)-3-(piperidin-2-yl)propan-1-ol
- 3-(Dimethylamino)-3-(piperidin-2-yl)propan-1-ol
- 3-(Ethylamino)-3-(pyrrolidin-2-yl)propan-1-ol
Uniqueness
3-(Ethylamino)-3-(piperidin-2-yl)propan-1-ol is unique due to its specific combination of an ethylamino group and a piperidine ring. This structure can impart distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H22N2O |
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Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-(ethylamino)-3-piperidin-2-ylpropan-1-ol |
InChI |
InChI=1S/C10H22N2O/c1-2-11-10(6-8-13)9-5-3-4-7-12-9/h9-13H,2-8H2,1H3 |
InChI Key |
XWCVLCBRUDTLTM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCO)C1CCCCN1 |
Origin of Product |
United States |
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